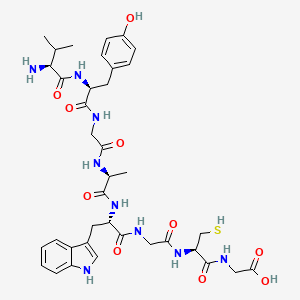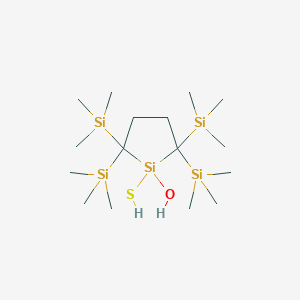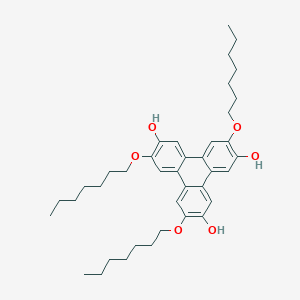![molecular formula C15H32OSi B14187104 Triethyl{[(4R)-non-1-en-4-yl]oxy}silane CAS No. 918410-20-5](/img/structure/B14187104.png)
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an ether linkage to a non-1-en-4-yl group. This compound is notable for its applications in organic synthesis, particularly in the field of hydrosilylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane typically involves the hydrosilylation of non-1-en-4-ol with triethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Non-1-en-4-ol+TriethylsilaneCatalystTriethyl[(4R)-non-1-en-4-yl]oxysilane
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of highly efficient catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are used in reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Halogenated silanes and other substituted silanes.
Scientific Research Applications
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane involves the activation of the silicon-hydrogen bond by a catalyst, which facilitates the addition of the silicon atom to unsaturated carbon-carbon bonds. This process is known as hydrosilylation and is a key step in the formation of organosilicon compounds. The molecular targets include alkenes and alkynes, and the pathways involved are typically catalytic cycles mediated by transition metal complexes.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog without the non-1-en-4-yl group.
Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.
Trimethylsilane: Contains methyl groups instead of ethyl groups.
Uniqueness
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is unique due to its specific structural features, which impart distinct reactivity and selectivity in hydrosilylation reactions
Properties
CAS No. |
918410-20-5 |
|---|---|
Molecular Formula |
C15H32OSi |
Molecular Weight |
256.50 g/mol |
IUPAC Name |
triethyl-[(4R)-non-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C15H32OSi/c1-6-11-12-14-15(13-7-2)16-17(8-3,9-4)10-5/h7,15H,2,6,8-14H2,1,3-5H3/t15-/m0/s1 |
InChI Key |
JLXXMRVAHLRJRC-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCC[C@H](CC=C)O[Si](CC)(CC)CC |
Canonical SMILES |
CCCCCC(CC=C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
